5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide is a complex organic compound that incorporates elements of purine and furan chemistry, making it of significant interest in medicinal chemistry and drug design. This compound is characterized by the presence of a dimethylsulfamoyl group, which enhances its biological activity, particularly in targeting specific molecular pathways associated with various diseases.
The compound can be classified under the category of sulfamoyl derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is structurally related to purine derivatives, which are vital components in nucleic acids and have been extensively studied for their therapeutic potential. The synthesis and structural evaluation of this compound can provide insights into its potential applications in drug development .
The synthesis of 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide typically involves a multi-step process. Key steps may include:
The reaction conditions typically involve refluxing in solvents like dimethylformamide or acetonitrile, with purification achieved through column chromatography or recrystallization techniques .
5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide has a molecular formula of and a molecular weight of approximately 298.34 g/mol. The structural representation includes:
The compound's structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about its functional groups and connectivity .
5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide can participate in several chemical reactions:
These reactions can be optimized by adjusting solvent conditions, temperature, and reaction time to achieve desired yields.
The mechanism of action for 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors within cellular pathways.
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, supporting its potential therapeutic applications .
The physical properties of 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide include:
Chemical properties include:
The compound has several notable applications in scientific research:
The strategic integration of purine and furan heterocyclic systems generates bioactive hybrids with enhanced pharmacodynamic properties. 5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide exemplifies this approach, featuring a planar 9H-purine nucleus linked via carboxamide bridge to a 5-substituted furan ring. This architecture merges the hydrogen-bonding capabilities of the purine scaffold (Watson-Crick edge) with the electron-rich character of the furan system, enabling multi-target interactions [5] [6]. Key structural parameters include:
Table 1: Molecular Characteristics of 5-(Dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₁N₅O₄S | Confirmed via HRMS [2] |
Molecular Weight | 301.30 g/mol | Optimal for cellular permeability |
Hydrogen Bond Acceptors | 9 | Targets polar enzyme pockets |
Hydrogen Bond Donors | 2 (purine N-H, carboxamide N-H) | Facilitates DNA/protein binding |
Calculated logP | 1.27 [5] | Balanced lipophilicity for membrane traversal |
Rotatable Bonds | 4 | Conformational flexibility for target adaptation |
The furan's dimethylsulfamoyl substitution at C5 position introduces a strong electron-withdrawing group, modulating electron density distribution across the heterocycle. This perturbation enhances the carboxamide bridge's stability while influencing π-stacking interactions with biological targets. Crystallographic studies of analogous compounds reveal near-orthogonal orientation between purine and furan planes (dihedral angle: 78-82°), creating a three-dimensional binding surface capable of simultaneous engagement with hydrophobic enzyme clefts and polar nucleoside receptors [6] .
Therapeutic potential arises from this hybridization: Purine domains mimic endogenous nucleobases (targeting kinases, GPCRs), while sulfamoylated furan contributes to tyrosine phosphatase inhibition and redox modulation. Molecular docking of structurally related purine-furan hybrids demonstrates dual binding modes at kinase ATP pockets—the purine moiety anchors via adenine-specific hydrogen bonds, while the sulfamoyl-furan extends toward allosteric sites, enabling submicromolar inhibition of cancer-associated kinases (VEGFR-2, EGFR) [1] [6].
The dimethylsulfamoyl [-S(O)₂N(CH₃)₂] group serves as a multifunctional bioisostere that profoundly influences the compound's physicochemical and pharmacological behavior. Key mechanistic roles include:
Electronic Modulation: The sulfamoyl group withdraws electrons from the furan ring (Hammett σₚ: 0.57), reducing furan's oxidation potential while increasing carboxamide NH acidity (predicted pKa: 11.58±0.20) [5]. This enhances hydrogen-bond donation capacity toward biological acceptors.
Solubility-Permeability Balance: Despite its moderate lipophilicity (logP ~1.3), the sulfamoyl group imparts amphiphilic character, improving aqueous solubility (experimental: >5 mg/mL in PBS pH 7.4) while maintaining membrane traversal capability. This resolves a key limitation of unsubstituted purine-furan hybrids, which often require pro-drug derivatization [2] [6].
Targeted Molecular Interactions:
Table 2: Bioactivity Enhancement by Dimethylsulfamoyl Group in Purine-Furan Hybrids
Biological Activity | Unsubstituted Furan | 5-Dimethylsulfamoyl Furan | Mechanistic Basis |
---|---|---|---|
VEGFR-2 Inhibition (IC₅₀) | 14.3 μM [1] | 0.42 μM [1] | Sulfamoyl-oxygen coordination with Lys868 |
Cellular ROS Induction | 1.2-fold increase [6] | 3.2-fold increase [6] | Redox cycling of sulfamoyl radical anion |
Plasma Protein Binding | 89% | 67% [2] | Reduced hydrophobic interactions |
Metabolic Half-life (Human) | 1.3 hr | 4.7 hr [5] | Sulfamoyl resistance to esterases |
The therapeutic exploration of purine-furan conjugates progressed through three distinct generations:
First Generation (1970s-1990s): Early hybrids featured simple linkages without furan substitutions. Seminal work included N-(7H-purin-6-yl)furan-2-carboxamide (1978, CAS: 65316-39-4), which established the fundamental pharmacophore but exhibited poor bioavailability (Foral: 8%) [5]. These compounds primarily served as:
Second Generation (2000-2010): Strategic substitutions addressed pharmacokinetic limitations. Key advances included:
Third Generation (2015-Present): Polar bioisosteres transformed the scaffold's therapeutic relevance. The incorporation of sulfamoyl groups (exemplified by 5-(dimethylsulfamoyl)-N-(9H-purin-6-yl)furan-2-carboxamide) enabled:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2